molecular formula C17H12N2O B12117073 Phenyl(4-phenylpyrimidin-5-yl)methanone CAS No. 87379-49-5

Phenyl(4-phenylpyrimidin-5-yl)methanone

Cat. No.: B12117073
CAS No.: 87379-49-5
M. Wt: 260.29 g/mol
InChI Key: YJMSQJZBANPFLH-UHFFFAOYSA-N
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Description

Phenyl(4-phenylpyrimidin-5-yl)methanone is an organic compound characterized by a pyrimidine ring substituted with phenyl groups at the 4 and 5 positions, and a methanone group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(4-phenylpyrimidin-5-yl)methanone typically involves the condensation of appropriate pyrimidine derivatives with benzaldehyde derivatives under acidic or basic conditions. One common method is the Biginelli reaction, which involves the cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents like halogens or nitrating agents under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Phenyl(4-phenylpyrimidin-5-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which Phenyl(4-phenylpyrimidin-5-yl)methanone exerts its effects depends on its specific application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Molecular Targets: Common targets include kinases, proteases, and other enzymes involved in critical biological processes.

Comparison with Similar Compounds

Phenyl(4-phenylpyrimidin-5-yl)methanone can be compared with other pyrimidine derivatives:

    Phenyl(4-aminopyrimidin-5-yl)methanone: Similar structure but with an amino group, leading to different reactivity and biological activity.

    Phenyl(4-hydroxypyrimidin-5-yl)methanone: Contains a hydroxyl group, which can influence its solubility and interaction with biological targets.

    Phenyl(4-methylpyrimidin-5-yl)methanone: The presence of a methyl group can affect its steric properties and reactivity.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyrimidine derivatives in scientific research and industrial applications.

Properties

CAS No.

87379-49-5

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

phenyl-(4-phenylpyrimidin-5-yl)methanone

InChI

InChI=1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)15-11-18-12-19-16(15)13-7-3-1-4-8-13/h1-12H

InChI Key

YJMSQJZBANPFLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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